![molecular formula C4H6F3NOS B2706649 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide CAS No. 422-25-3](/img/structure/B2706649.png)
3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide
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Overview
Description
3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide is a chemical compound with the molecular formula C4H6F3NOS . It is also known as 2-Hydroxy-2,2-bis(trifluoromethyl)acetic Acid . It is a white to light yellow powder or crystalline solid .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide consists of 4 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide is a solid at room temperature . It has a melting point of 82.0 to 86.0 °C and a boiling point of 153 °C . It is hygroscopic, meaning it readily absorbs moisture from the environment .Scientific Research Applications
Synthesis of Enantiomerically Pure Compounds
This compound is used in the synthesis of enantiomerically pure trifluoromethyl-substituted compounds . These compounds have been attracting the attention of scientists due to their wide applications such as pharmaceutical and agrochemical intermediates .
Production of ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid
A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was identified, from which a novel amidase was cloned. This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
Production of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid
A novel S-enantioselective amidase acting on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide was purified from Arthrobacter sp. S-2. This enzyme acted S-enantioselectively on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to yield (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid .
Synthesis of Pharmaceuticals
Both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid were previously shown to be potent intermediates for the synthesis of a number of fine chemicals and pharmaceuticals, such as a pyruvate dehydrogenase kinase inhibitor and bradykinin antagonist .
Biotechnologically Relevant Enzymes and Proteins
The amidases that act on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide are part of the amidase signature (AS) family and nitrilase superfamily. These enzymes have attracted considerable studies and industrial interest in fine chemical synthesis due to their remarkable chemo-, regio-, and enantio-selectivity .
Thermostable Amidase
The amidase from Burkholderia phytofirmans ZJB-15079 exhibited extreme thermostability with a half-life of 47.93 h at 80 °C, which was even superior to other reported amidases from thermophiles .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide is a novel amidase (Bp-Ami) from Burkholderia phytofirmans ZJB-15079 . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
Mode of Action
3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide interacts with its target, the amidase, in a cobalt-dependent manner . The enzyme activity of the amidase is significantly increased by 37.7-fold in the presence of 1 mM Co2+ .
Biochemical Pathways
The biochemical pathway affected by 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide involves the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . This process is catalyzed by amidases, which are part of the amidase signature (AS) family and nitrilase superfamily .
Result of Action
The molecular and cellular effects of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide’s action involve the kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This process is facilitated by the amidase, which exhibits extreme thermostability .
Action Environment
The action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide is influenced by environmental factors such as the presence of cobalt ions . The enzyme activity of the target amidase is significantly increased in the presence of 1 mM Co2+ . The amidase also exhibits extreme thermostability, with a half-life of 47.93 h at 80 °C , suggesting that the compound’s action, efficacy, and stability may be influenced by temperature.
properties
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-methylpropanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NOS/c1-3(9,2(8)10)4(5,6)7/h9H,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNQSHXCMRBTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-hydroxy-2-methylpropanethioamide |
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